molecular formula C7H8N2O2 B1309164 Methyl 4-aminopyridine-2-carboxylate CAS No. 71469-93-7

Methyl 4-aminopyridine-2-carboxylate

Cat. No.: B1309164
CAS No.: 71469-93-7
M. Wt: 152.15 g/mol
InChI Key: YHOVYZINCVIRGK-UHFFFAOYSA-N
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Description

Methyl 4-aminopyridine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a carboxylate ester group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

Methyl 4-aminopyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with voltage-gated potassium channels, where it acts as an inhibitor. This inhibition leads to prolonged action potentials and increased neurotransmitter release . Additionally, this compound interacts with enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance synaptic transmission by inhibiting potassium channels, leading to increased neuronal excitability . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the voltage-gated potassium channels, inhibiting their activity and prolonging action potentials . This inhibition results in increased neurotransmitter release and enhanced neuronal signaling. Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance neuronal excitability and improve motor function in animal models of neurological disorders . At higher doses, it can cause toxic or adverse effects, including seizures and neurotoxicity . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating the activity of key enzymes . This compound can alter the balance of metabolic pathways, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy and potential side effects, as it determines the concentration of the active compound in target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, yielding the desired ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-aminopyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-aminopyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can inhibit nitrogen monoxide synthetase, leading to altered levels of nitrogen monoxide in biological systems .

Comparison with Similar Compounds

  • Methyl 4-aminopicolinate
  • 4-Aminopyridine-2-carboxylic Acid Methyl Ester
  • 4-Aminopicolinic Acid Methyl Ester

Comparison: Methyl 4-aminopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

methyl 4-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVYZINCVIRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396027
Record name Methyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71469-93-7
Record name Methyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Aminopyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-nitropyridin-2-ylcarboxylate (0.7 g) (Deady et. al., Aus. J. Chem. 24 (1971)385-390) in methanol (30 ml) was treated with 10% Pd/C (0.3 g) and stirred under hydrogen at atmospheric pressure overnight. The solution was filtered and evaporated to yield the title compound (0.55 g). NMR δ(CDCl3) 3.97(3H,s), 4.34(2H, broad), 6.65(1H,dd), 7.39(1H,d), 8.32(1H,d).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2.0 g of methyl 4-chloropicolinate and 2 g of sodium azide in 20 ml of dimethylformamide is stirred at 100° for 8 hours. The solvent is removed in vacuo, the reaction is diluted with water and the product extracted into ethyl acetate. After drying over magnesium sulfate, the solvent is removed in vacuo. The residue is hydrogenated in 30 ml of ethanol at atmospheric pressure over 500 mg of 10% palladium on carbon catalyst for 3 hours. After filtration through filter-cel the solvent is removed in vacuo and the residue crystallized from ether to afford methyl 4-aminopicolinate.
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20 mL
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Synthesis routes and methods IV

Procedure details

Prepared analogously to example 366a from 4-aminopicolinic acid and sulfuric acid in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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